

Understanding the selectivity profile of Resigratinib against different kinases

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Compound of Interest

Compound Name: *Resigratinib*

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The Selectivity Profile of Resigratinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resigratinib (formerly KIN-3248) is a next-generation, irreversible, small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Alterations in FGFR signaling, including gene fusions, amplifications, and mutations, are established oncogenic drivers in a variety of solid tumors, such as cholangiocarcinoma and urothelial carcinoma.[3][4] **Resigratinib** is designed to covalently bind to a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to potent and sustained inhibition of signaling.[2] A key feature of **Resigratinib** is its activity against not only wild-type FGFRs but also clinically relevant mutants that confer resistance to other FGFR inhibitors.[3][5] This technical guide provides an in-depth look at the selectivity profile of **Resigratinib** against a broad panel of kinases, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways it modulates.

Kinase Selectivity Profile of Resigratinib

Resigratinib has demonstrated high potency for the FGFR family and a high degree of selectivity across the human kinome. The following tables summarize the inhibitory activity of

Resigratinib against its primary targets and a broader panel of kinases.

Table 1: Biochemical Potency of Resigratinib against Wild-Type EGFRs

Kinase	IC50 (nM)
FGFR1	3.9[5]
FGFR2	5.3[5]
FGFR3	9.7[5]
FGFR4	0.6-2.3 (range for FGFR1-4)[2]

Table 2: Activity of Resigratinib against Clinically Relevant EGFR Mutants

Kinase Mutant	IC50 (nM)
FGFR2 V565F	<25[2]
FGFR3 V555M	<25[2]
FGFR3 N550K	<25[2]
Various FGFR2/3 gatekeeper, molecular brake, and activation loop mutations	5-20[5]

Table 3: Kinome-wide Selectivity of Resigratinib

The selectivity of **Resigratinib** was assessed against a panel of 321 kinases at a concentration of 1 μ M. The results highlight a very selective inhibition profile, with significant activity confined to the intended FGFR targets.

Kinase	Percent Inhibition at 1 μ M
FGFR3 (K650E)	99.0% [6]
FGFR3 (K650M)	97.3% [6]
FGFR3	95.8% [6]
FGFR2	94.1% [6]
FGFR4	91.8% [6]
TNK1	89.5% [6]
FGFR1	69.8% [6]
FGFR3 (V555M)	69.3% [6]
FGFR2 (V565I)	68.6% [6]
FGFR3 (V555L)	68.5% [6]
STK10 (LOK)	64.6% [6]
FGFR1 (V561M)	54.1% [6]
FGFR4 (V550L)	44.7% [6]

Data from a kinome scan performed by Carna Biosciences using a mobility shift assay. Kinases with greater than 40% inhibition are shown.[\[6\]](#)

Experimental Protocols

The determination of the kinase selectivity profile of **Resigratinib** involves robust biochemical assays. The following sections detail the likely methodologies employed.

Biochemical Kinase Inhibition Assay (Mobility Shift Assay)

The kinome-wide selectivity profiling of **Resigratinib** was conducted by Carna Biosciences utilizing a Mobility Shift Assay (MSA). This method directly measures the phosphorylation of a substrate peptide by a given kinase.

Principle: The assay quantifies the conversion of a non-phosphorylated substrate peptide to a phosphorylated product. This is achieved by separating the two species based on differences in their electrophoretic mobility. The inhibition of kinase activity by a compound is measured by a decrease in the amount of phosphorylated product formed.

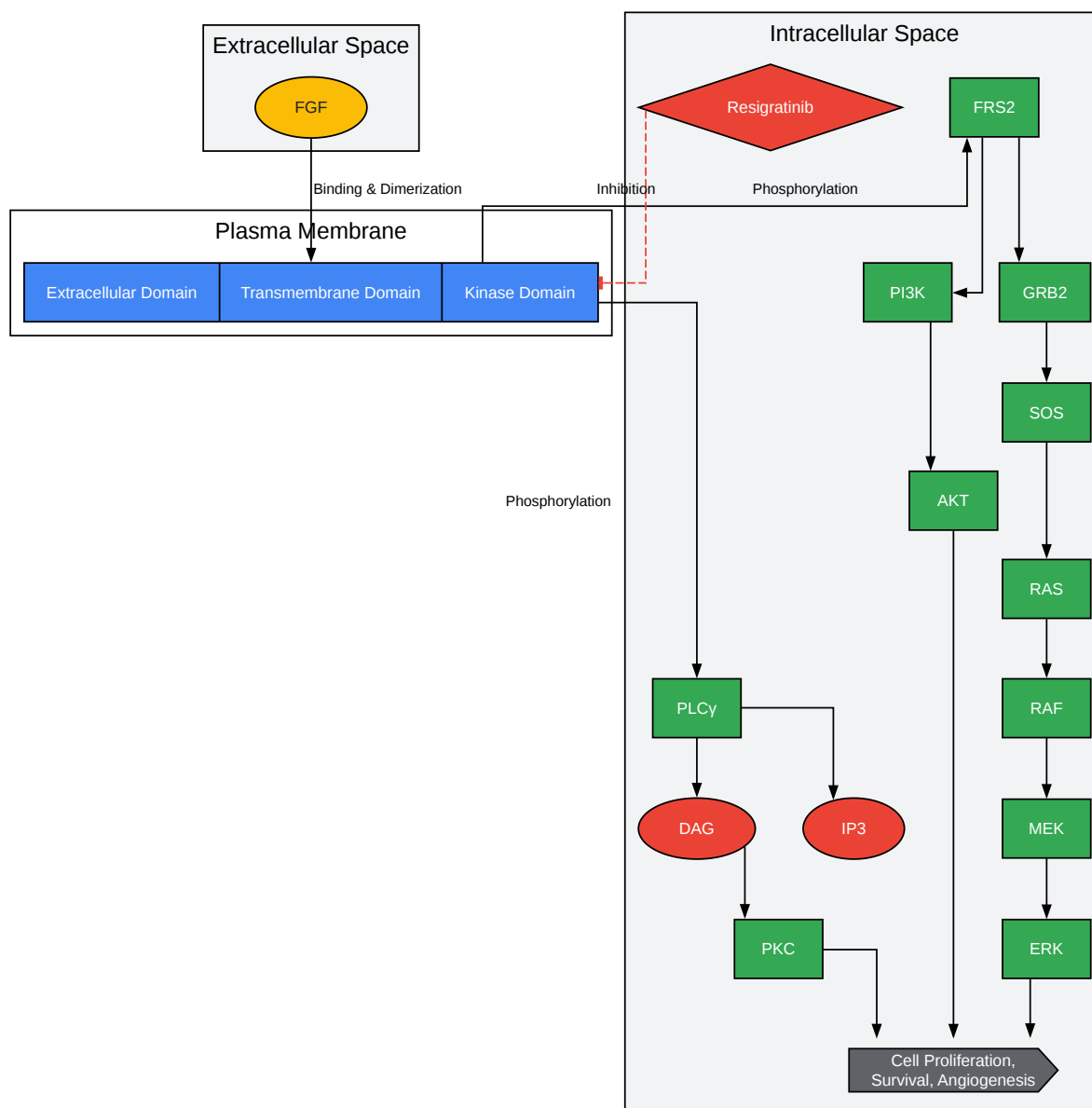
General Protocol:

- **Reaction Setup:** Kinase reactions are set up in a multi-well plate format. Each well contains the specific kinase, a fluorescently labeled substrate peptide, and ATP in a buffered solution.
- **Compound Addition:** **Resigratinib**, at varying concentrations, is added to the reaction wells. Control wells containing a vehicle (typically DMSO) are also included.
- **Reaction Incubation:** The reaction is initiated by the addition of the kinase or ATP and incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.
- **Reaction Termination:** The enzymatic reaction is stopped by the addition of a termination buffer, which typically contains a chelating agent like EDTA to sequester divalent cations required for kinase activity.
- **Electrophoretic Separation:** The reaction mixture is then subjected to microfluidic capillary electrophoresis. The substrate and phosphorylated product are separated based on their charge and size differences.
- **Detection and Quantification:** The separated fluorescently labeled peptides (substrate and product) are detected, and the amount of each is quantified.
- **Data Analysis:** The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the control wells. For IC₅₀ determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways are crucial for cell proliferation, survival, differentiation, and angiogenesis. **Resigratinib**, by inhibiting FGFRs, effectively blocks these downstream signals.

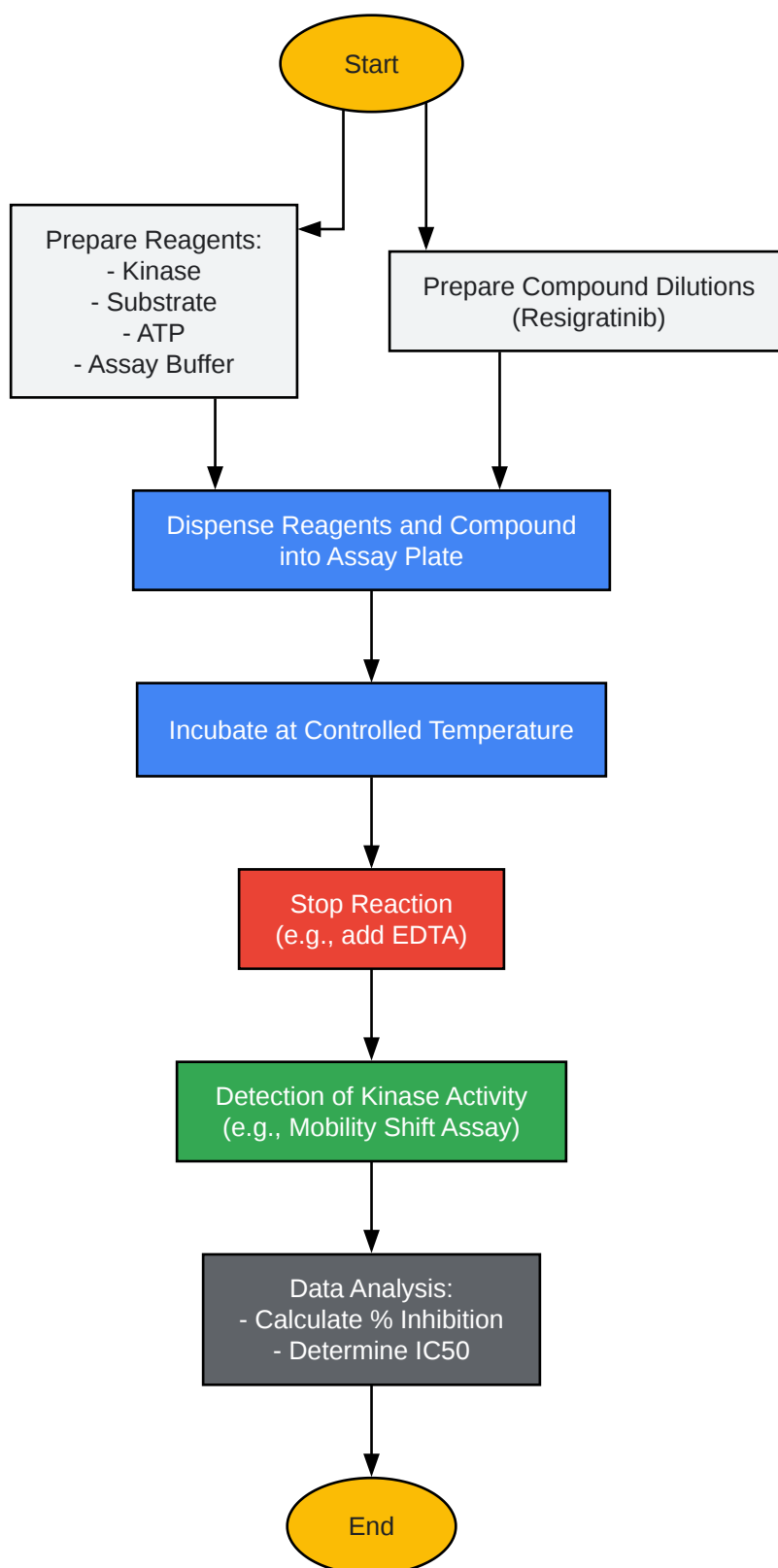


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Caption: Simplified FGFR signaling pathway and the point of inhibition by **Resigristinib**.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound like **Resigratinib** against a specific kinase.



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Caption: General experimental workflow for a biochemical kinase inhibition assay.

Conclusion

Resigratinib is a potent and highly selective irreversible inhibitor of the FGFR family of kinases. Its activity extends to clinically important resistance mutations, addressing a key challenge in FGFR-targeted cancer therapy. The kinome-wide selectivity profile confirms its specificity, with minimal off-target activity at therapeutic concentrations. The robust biochemical assays used for its characterization provide a solid foundation for its continued clinical development. This technical guide provides a comprehensive overview of the selectivity and mechanism of action of **Resigratinib** for professionals in the field of oncology drug discovery and development.

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